Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in targeted therapy for cancer treatment, as it targets specific proteins or enzymes that are dysregulated in cancer . This compound is also a key component in the antiviral drug remdesivir .
Synthesis Analysis
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods. These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
Pyrrolo[2,1-f][1,2,4]triazine has been used as an inhibitor of IGF-1R, showing high selectivity over CDK2E . It has also been used in the synthesis of kinase inhibitors .Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolo[2,1-f][1,2,4]triazine derivatives have been explored for their unique chemical properties and synthesis methods. Nishimura et al. (2001) reported on the synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides, highlighting the compound's potential as isosteres of known nucleosides like sangivamycin and toyocamycin, underscoring the versatility of these compounds in synthetic chemistry N. Nishimura, A. Kato, I. Maeba, 2001. Furthermore, Quintela et al. (1996) developed a one-pot preparation method for these derivatives, demonstrating the efficiency of synthesizing such complex structures J. Quintela, M. J. Moreira, C. Peinador, 1996.
Pharmacological Potential
The pharmacological potential of pyrrolo[2,1-f][1,2,4]triazine derivatives has been a subject of interest, with studies indicating their role as privileged scaffolds in drug discovery. Song et al. (2013) highlighted the versatility of these compounds in yielding derivatives with a wide range of biological activities, including kinase inhibition and potential anti-cancer properties Yu'ning Song, P. Zhan, Qingzhu Zhang, Xinyong Liu, 2013. Li et al. (2018) further investigated the synthesis and biological evaluation of these C-nucleosides, noting their potent cytotoxic activity in various cancer cell lines, thereby emphasizing the therapeutic potential of these derivatives Qingfeng Li, E. Lescrinier, E. Groaz, L. Persoons, D. Daelemans, P. Herdewijn, S. de Jonghe, 2018.
Kinase Inhibition
The role of pyrrolo[2,1-f][1,2,4]triazine derivatives as kinase inhibitors has been particularly noted. Ott and Favor (2017) explored the historical significance and the resurgence of these compounds in the field of medicinal chemistry, particularly emphasizing their application against diverse therapeutic targets G. R. Ott, D. A. Favor, 2017. Bhide et al. (2006) discussed the discovery and preclinical studies of pyrrolo[2,1-f][1,2,4]triazine derivatives as potent VEGFR-2 inhibitors, showcasing their robust activity in human tumor xenograft models and underscoring their potential in treating solid tumors R. Bhide, Z. Cai, Yongzhen Zhang, L. Qian, Donna D. Wei, Stephanie A Barbosa, L. Lombardo, R. Borzilleri, Xiaoping Zheng, Laurence I. Wu, J. Barrish, Soong-Hoon Kim, Kenneth J. Leavitt, A. Mathur, L. Leith, S. Chao, B. Wautlet, S. Mortillo, R. Jeyaseelan, D. Kukral, J. Hunt, A. Kamath, A. Fura, Viral P Vyas, P. Marathe, C. D’arienzo, G. Derbin, J. Fargnoli, 2006.
Mechanism of Action
Target of Action
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a promising fused heterocycle that targets kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets, the kinases, by inhibiting their activity .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell proliferation, differentiation, and division . By inhibiting these pathways, the compound can slow down the growth and division of cancer cells .
Pharmacokinetics
It has been observed that compounds with this scaffold show low rates of glucuronidation, an indication of higher metabolic stability . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and division . This is achieved by targeting and inhibiting kinases, which play a crucial role in these processes .
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is known to interact with specific proteins or enzymes that are dysregulated in diseases . It has been found to be an integral part of several kinase inhibitors . Kinase inhibition is one of the most successful approaches in targeted therapy .
Cellular Effects
The effects of this compound on cells are primarily related to its role in kinase inhibition . By targeting specific proteins or enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role as a kinase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that several kinase inhibitors containing this compound have been approved for therapeutic use , indicating its stability and long-term effects on cellular function.
Properties
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-2-1-5-3-8-4-9-10(5)6/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMNWRMUBOJYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728715 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-45-9 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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